Molecular Weight Advantage Versus the Clinical mTOR Inhibitor AZD3147
The target compound’s molecular weight (335.31 g/mol) is 122.2 g/mol lower than that of the advanced dual mTORC1/2 inhibitor AZD3147 (457.48 g/mol) . This substantial size reduction places the target firmly within the ‘lead‑like’ MW range (≤350 Da) associated with superior passive permeability and aqueous solubility, whereas AZD3147 sits near the upper limit of oral druggable space .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 335.31 g/mol |
| Comparator Or Baseline | AZD3147: 457.48 g/mol |
| Quantified Difference | −122.17 g/mol (26.7% reduction) |
| Conditions | Calculated from molecular formula; AZD3147 MW from Stratech product data sheet |
Why This Matters
Lower MW increases the probability of high passive permeability and improved solubility, making the compound a more efficient starting point for property‑based drug design.
